molecular formula C18H22N4OS B2402027 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097917-46-7

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No. B2402027
M. Wt: 342.46
InChI Key: WWNNMRPQCDUPHC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a propan-2-ylsulfanyl group, a phenyl group, a pyridazin-3-yl group, an azetidin-1-yl group, and an ethan-1-one group . These groups could potentially confer a variety of chemical properties to the compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as cycloaddition .


Molecular Structure Analysis

The compound’s structure includes a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle . This could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The presence of various functional groups in the compound suggests that it could participate in a variety of chemical reactions. For example, the sulfanyl group could potentially undergo oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups could potentially make the compound soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity and toxicity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could potentially explore the synthesis, properties, and applications of this compound in more detail .

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13(2)24-16-7-5-14(6-8-16)10-18(23)22-11-15(12-22)20-17-4-3-9-19-21-17/h3-9,13,15H,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNNMRPQCDUPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

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